Xanthosine 5'-(trihydrogen diphosphate), trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

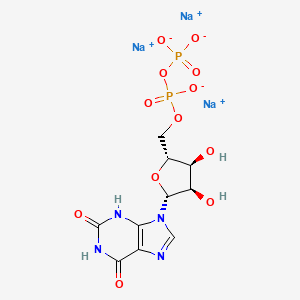

Xanthosine 5’-(trihydrogen diphosphate), trisodium salt: is a nucleotide derivative that plays a significant role in various biochemical processes. It is a compound with the molecular formula C10H11N4Na3O12P2 and a molecular weight of 510.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt typically involves the phosphorylation of xanthosine. One common method is the reaction of xanthosine with phosphorus oxychloride (POCl3) in the presence of a base, followed by neutralization with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Substitution: Reagents such as sodium azide (NaN3) or thiol compounds can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthosine monophosphate derivatives, while substitution reactions can produce various nucleoside analogs .

Scientific Research Applications

Chemistry: In chemistry, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving enzyme kinetics and nucleotide interactions .

Biology: In biological research, this compound is used to study nucleotide metabolism and its role in cellular processes. It is also utilized in experiments involving nucleic acid synthesis and repair .

Medicine: In the medical field, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is investigated for its potential therapeutic applications, including its role in antiviral and anticancer treatments .

Industry: Industrially, this compound is used in the production of nucleotide-based products and as a research tool in various biochemical assays .

Mechanism of Action

The mechanism of action of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways . The molecular targets include enzymes such as IMP dehydrogenase and nucleoside diphosphate kinases , which play crucial roles in nucleotide synthesis and regulation .

Comparison with Similar Compounds

- Xanthosine 5’-monophosphate (XMP)

- Xanthosine 5’-triphosphate (XTP)

- Inosine 5’-monophosphate (IMP)

- Guanosine 5’-monophosphate (GMP)

Uniqueness: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its specific phosphate group configuration, which allows it to participate in distinct biochemical reactions compared to its monophosphate and triphosphate counterparts. Its trisodium salt form also enhances its solubility and stability in aqueous solutions, making it particularly useful in various experimental setups .

Biological Activity

Xanthosine 5'-(trihydrogen diphosphate), trisodium salt (XDP) is a nucleotide derivative that plays a significant role in various biological processes. This article explores the biological activity of XDP, its mechanisms of action, and its potential applications in research and therapy, supported by data tables and case studies.

- Molecular Formula : C10H14N4O12P2

- Molecular Weight : 444.18 g/mol

- CAS Number : 29042-61-3

- Purity : ≥95% (HPLC)

XDP functions primarily as a purinergic signaling molecule, influencing various cellular processes through its interaction with purinergic receptors. It is known to modulate signaling pathways involved in platelet aggregation and other cellular responses.

Key Mechanistic Insights:

- Purinergic Receptor Activation : XDP acts on P2Y receptors, particularly P2Y1 and P2Y12, which are critical for platelet activation and aggregation.

- Inhibition of cAMP Accumulation : It has been observed that XDP can inhibit cyclic adenosine monophosphate (cAMP) accumulation in platelets, further promoting aggregation.

Biological Activity

The biological activity of XDP has been characterized through various studies, demonstrating its effects on cellular functions.

Table 1: Biological Activity Data of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Platelet Aggregation | Induces aggregation in vitro | |

| cAMP Inhibition | Inhibits cAMP accumulation | |

| Receptor Binding | Selective binding to P2Y1 and P2Y12 receptors |

Case Studies

Several studies have investigated the effects of XDP in different biological contexts:

-

Platelet Function Studies :

- In vitro experiments have shown that XDP significantly enhances platelet aggregation in response to various agonists. This effect is mediated through its action on P2Y receptors, leading to increased calcium mobilization and granule secretion.

-

Cancer Research :

- Recent investigations have explored the potential of XDP as a therapeutic agent in cancer treatment. Its ability to modulate purinergic signaling pathways may influence tumor microenvironments and immune responses.

-

Neurobiology :

- Studies have indicated that nucleotides like XDP can affect neuronal signaling and plasticity, suggesting potential applications in neurodegenerative diseases.

Research Findings

Recent research highlights the diverse roles of XDP in biological systems:

- Anticancer Potential : Research has shown that XDP may inhibit tumor growth by modulating immune responses and affecting cell cycle regulation.

- Neuroprotective Effects : In models of neurodegeneration, XDP has been associated with protective effects on neuronal cells, potentially through its action on ATP-sensitive pathways.

Table 2: Summary of Research Findings

Properties

CAS No. |

84215-50-9 |

|---|---|

Molecular Formula |

C10H11N4Na3O12P2 |

Molecular Weight |

510.13 g/mol |

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H14N4O12P2.3Na/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |

InChI Key |

YOOFNMTZQIXWCP-CYCLDIHTSA-K |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.